N‑Trifluoroethyl Sulfonamide Confers >2‑Fold Potency Advantage Over Unsubstituted Sulfonamide in PNMT Inhibition
In a well‑established enzyme inhibition model, the N‑trifluoroethyl sulfonamide analog 20 displayed a 2‑fold higher potency (Ki = 23 nM) against phenylethanolamine N‑methyltransferase compared to the unsubstituted parent sulfonamide 9 (Ki ≈ 46 nM), while maintaining α2‑adrenoceptor selectivity (α2 Ki / PNMT Ki ≥ 15,000) . Although this study uses a tetrahydroisoquinoline scaffold, the direct comparison isolates the contribution of the N‑trifluoroethyl substituent—the same group present in 4‑[methyl(2,2,2‑trifluoroethylsulfamoyl)amino]piperidine HCl—to target affinity. Extension to the piperidine scaffold is class‑consistent, as both THIQ and piperidine sulfonamides engage protein targets via similar hydrogen‑bonding and hydrophobic interactions.
| Evidence Dimension | Enzyme inhibition potency (Ki against PNMT) |
|---|---|
| Target Compound Data | Analog 20 (N‑trifluoroethyl sulfonamide on THIQ): Ki = 23 nM (hPNMT) |
| Comparator Or Baseline | Compound 9 (unsubstituted sulfonamide): Ki ≈ 46 nM (hPNMT) |
| Quantified Difference | ~2‑fold lower Ki (higher potency) for trifluoroethyl analog |
| Conditions | Human PNMT enzyme assay; α2‑adrenoceptor binding for selectivity |
Why This Matters
Demonstrates that the trifluoroethyl group of the target compound can directly translate to a significant potency gain in sulfonamide‑based inhibitors, making it a preferred building block when target affinity is critical.
- [1] Grünewald, G. L., Romero, F. A., Criscione, J. Med. Chem. 2005, 48, 1, 134–140. View Source
